4-异氰酸基-TEMPO

描述

4-Isocyanato-TEMPO is a spin labeling reagent used to label the 2’-position in RNA . It has been used to study HIV-1 transactivation response RNA and hammerhead ribosome dynamics by electron paramagnetic resonance (EPR) spectroscopy .

Synthesis Analysis

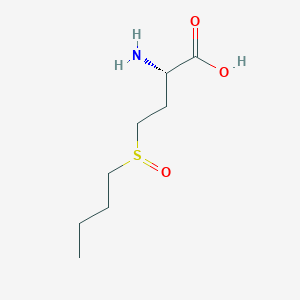

4-Isocyanato-TEMPO can be prepared from 4-amino-TEMPO . It easily reacts with selected amines yielding urea derivatives . This spin-labeling protocol has been applied primarily to RNA, but is also applicable to DNA .Molecular Structure Analysis

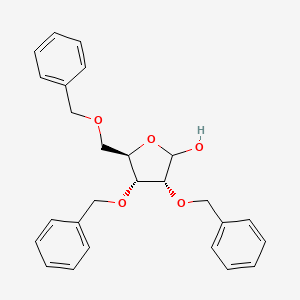

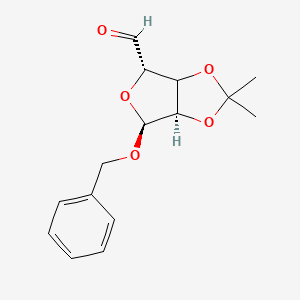

The molecular formula of 4-Isocyanato-TEMPO is C10H17N2O2 . The molecular weight is 197.25 .Chemical Reactions Analysis

4-Isocyanato-TEMPO is used for postsynthetic modification of site-specifically 2’-amino-modified nucleic acids . It has been used in the synthesis of novel TEMPO stable free (poly)radical derivatives .Physical And Chemical Properties Analysis

4-Isocyanato-TEMPO is a crystalline solid . It is soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) .科学研究应用

核酸研究:一个显着的应用是在核酸研究领域。4-异氰酸基-TEMPO 已被用于将硝基氧化自由基自旋标记位点特异性地结合到核酸中,特别是 RNA 中,有助于使用电子顺磁共振 (EPR) 光谱研究核酸的结构和动力学。这种方法能够测量核酸中的距离、溶剂可及性和构象动力学 (Edwards 和 Sigurdsson,2007).

RNA 研究中的自旋标记:另一个重要的应用是在 RNA 研究领域。4-异氰酸基-TEMPO 用于 RNA 中 2'-氨基的合成后标记。这种方法对于通过 EPR 光谱阐明核酸的结构和动力学至关重要。它提供了一种定量和选择性的修饰方法,尽管自旋标记方案和自旋标记本身的灵活性存在一些限制 (Saha、Jagtap 和 Sigurdsson,2015).

抗血管生成特性:4-异氰酸基-TEMPO 在抗血管生成疗法中显示出潜力。它通过抑制 VEGFR2 和 Tie2 磷酸化来抑制血管生成,影响肿瘤和内皮细胞的活力,这表明其在癌症研究中的潜在用途 (Liu 等人,2016).

荧光探测:它在检测生物系统中的 4-羟基-TEMPO 自由基方面有应用。已经开发出一种使用二羟基香豆素作为荧光探针的新型荧光法,用于检测和定量测定水溶液中的 4-羟基-TEMPO,突出了其在生物学和临床研究中的相关性 (Żamojć 等人,2015).

HepG2 细胞中的细胞毒性和自噬:该化合物还用于研究人 HepG2 肝癌细胞中的细胞毒性、自噬和 DNA 损伤。4-异氰酸基-TEMPO 诱导氧化应激、DNA 损伤并激活 MAPK 信号通路,有助于理解细胞对氧化应激的反应 (Zhang 等人,2018).

电化学应用:在另一项研究中,4-氨基-2,2,6,6-四甲基-1-哌啶 N-氧基(4-异氰酸基-TEMPO 的衍生物)被附着在氧化石墨烯表面用于电催化应用。这证明了 4-异氰酸基-TEMPO 衍生物在开发用于电化学传感器和器件的新材料方面的潜力 (Yuan 等人,2017).

安全和危害

属性

IUPAC Name |

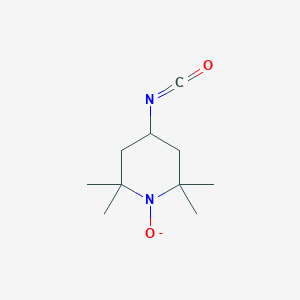

4-isocyanato-2,2,6,6-tetramethyl-1-oxidopiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N2O2/c1-9(2)5-8(11-7-13)6-10(3,4)12(9)14/h8H,5-6H2,1-4H3/q-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIRLWXVLZEWBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O-])(C)C)N=C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N2O2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isocyanato-TEMPO | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B1140050.png)

![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1140051.png)

![1,3-Benzenedisulfonic acid, 4-[[2-(4-iodophenyl)diazenyl][2-(4-nitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:1)](/img/structure/B1140052.png)

![[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate](/img/structure/B1140055.png)

![[(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140057.png)

![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)